molecular formula C9H12BrNS B2906684 2-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole CAS No. 1369135-69-2

2-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole

Cat. No.: B2906684
CAS No.: 1369135-69-2
M. Wt: 246.17
InChI Key: WFTILCWJUXYCIR-UHFFFAOYSA-N
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Description

2-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole ( 1369135-69-2) is a high-value chemical building block for research and development. This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . With a molecular formula of C 9 H 12 BrNS and a molecular weight of 246.17 g/mol, it serves as a versatile intermediate for the synthesis of more complex molecules . The bromine substituent at the 2-position of the benzothiazole ring is a key reactive site, enabling further functionalization through cross-coupling reactions and nucleophilic substitutions. Researchers utilize this brominated heterocycle in the design and discovery of novel compounds, particularly in the exploration of antitubercular agents, given the established anti-mycobacterial properties of the benzothiazole pharmacophore . The compound is provided for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

2-bromo-6,6-dimethyl-5,7-dihydro-4H-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNS/c1-9(2)4-3-6-7(5-9)12-8(10)11-6/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTILCWJUXYCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1)SC(=N2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves the bromination of 6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The benzothiazole ring can be reduced to form dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include 2-azido-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole, 2-thiocyanato-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole, and 2-methoxy-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole.

    Oxidation Reactions: Products include this compound sulfoxide and sulfone.

    Reduction Reactions: Products include 2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazoline.

Scientific Research Applications

2-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole involves its interaction with various molecular targets and pathways. The bromine atom and the benzothiazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Properties/Applications Reference
2-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole Benzothiazole + tetrahydro 2-Br, 6,6-diMe Synthetic intermediate; acute toxicity (H302, H315)
2-(Chloromethyl)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole Benzothiazole + tetrahydro 2-CH2Cl, 6-Me Explosive hazard (H201, H203); reactive alkylating agent
2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole Benzothiazole + tetrahydro 2-NH2, 6-phthalimido Pharmaceutical impurity (Pramipexole-related); limited toxicity data
6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-amine Benzothiazole + tetrahydro 2-NH2, 6,6-diMe Unclear long-term toxicity; potential CNS applications
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole Imidazo-thiadiazole 2-Br, 6-Ph Bromine substitution with amines; fluorescent dyes

Table 2: Hazard Comparison

Compound Physical Hazards Health Hazards Environmental Hazards
2-Bromo-6,6-dimethyl-...benzothiazole Flammable (H225) Skin/eye irritation (H315, H319) Aquatic toxicity (H410)
2-(Chloromethyl)-6-methyl-...benzothiazole Explosive (H201, H203) Acute toxicity (H311, H331) Not reported
Azo-clubbed benzothiazoles Combustible Mutagenic potential Persistent organic pollutants
  • The target compound’s flammability (H225) is less severe than the explosive risks (H201) of chloromethyl analogs .
  • Azo derivatives (e.g., those in Maliyappa et al.) exhibit distinct hazards due to aromatic amine byproducts, which are carcinogenic .

Biological Activity

Introduction

2-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a bromine atom and a tetrahydrobenzothiazole moiety. The compound can be represented as follows:

C11H12BrN1S\text{C}_{11}\text{H}_{12}\text{BrN}_1\text{S}

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₁H₁₂BrN₁S
Molecular Weight284.19 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have demonstrated that compounds related to benzothiazoles exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains. In particular, this compound has been evaluated for its antibacterial activity.

Case Study: A study conducted by highlighted that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics.

Anticonvulsant Activity

Benzothiazole derivatives are also known for their anticonvulsant properties. The SAR studies suggest that modifications to the benzothiazole structure can enhance anticonvulsant efficacy.

Research Findings: In a study focusing on the anticonvulsant activity of related compounds, it was found that the presence of certain substituents on the benzothiazole ring significantly improved seizure protection in animal models. Specifically, compounds with a bromine substitution at the 2-position exhibited enhanced activity compared to their non-brominated counterparts .

Cytotoxic Activity

The cytotoxic potential of this compound has been investigated in various cancer cell lines.

Findings: A study reported that this compound displayed cytotoxic effects against A-431 and Jurkat cell lines with IC50 values lower than those of conventional chemotherapeutics like doxorubicin . This indicates a promising avenue for further development in cancer therapy.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
AnticonvulsantEnhanced seizure protection
CytotoxicSignificant activity against cancer cells

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom and the tetrahydrobenzothiazole framework are crucial for its biological efficacy.

Key Findings:

  • Bromination : The introduction of bromine at specific positions enhances antimicrobial and cytotoxic activities.
  • Dimethyl Substitution : The dimethyl groups at the 6-position contribute to increased lipophilicity and cellular permeability.

Q & A

Q. Basic Characterization :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C2, dimethyl groups at C6).
  • Mass Spectrometry (MS) : High-resolution MS for molecular ion verification (C₉H₁₂BrNS, MW: 246.17 g/mol).
  • X-ray Diffraction (XRD) : For crystal structure determination (e.g., bond angles, torsion of the tetrahydro ring) .
  • Thermal Analysis (TGA/DSC) : Assess stability (decomposition >200°C) .

What safety protocols are critical when handling this compound?

Q. Basic Safety Guidelines :

  • Storage : Inert atmosphere (argon), airtight containers (P233), and protection from moisture (P232) .
  • PPE : Gloves (P280), goggles, and lab coats. Avoid inhalation (P260/P261).
  • Hazard Codes : H315 (skin irritation), H319 (eye damage), H335 (respiratory irritation) .

How does the bromine substituent influence bioactivity in structure-activity relationship (SAR) studies?

Advanced SAR Analysis :
The bromine atom enhances electrophilicity , increasing interactions with biological targets (e.g., enzyme active sites). In vitro assays show improved antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) compared to non-brominated analogs. Computational docking (e.g., AutoDock Vina) predicts binding to kinase domains (ΔG: −9.2 kcal/mol) .

What mechanistic insights exist for bromination in this scaffold?

Advanced Reaction Mechanism :
Bromination proceeds via electrophilic aromatic substitution (EAS) at the electron-rich C2 position. Kinetic studies (UV-Vis monitoring) reveal a second-order dependence on Br₂ concentration. Competing pathways (e.g., ring-opening) are suppressed under acidic conditions .

How can computational modeling guide the design of derivatives?

Q. Advanced Computational Methods :

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) and predict redox potentials.
  • Molecular Dynamics (MD) : Simulate membrane permeability (logP: 2.8) for CNS-targeted drugs .

How should researchers address contradictory data in biological assays?

Advanced Data Analysis :
Discrepancies in cytotoxicity (e.g., IC₅₀ varying from 10–50 µM) may arise from assay conditions (e.g., serum content, cell lines). Use normalized controls (e.g., cisplatin reference) and validate via orthogonal assays (e.g., apoptosis markers) .

What stability challenges arise under varying pH and temperature?

Q. Advanced Stability Studies :

  • pH Stability : Degrades in alkaline conditions (t₁/₂: 2 hours at pH 10).
  • Thermal Stability : Stable up to 150°C (TGA data). Store at −20°C (P411) for long-term use .

What pharmacological assays are suitable for evaluating anticancer potential?

Q. Advanced In Vitro/In Vivo Testing :

  • MTT Assay : Test against cancer cell lines (e.g., HepG2, IC₅₀: 15 µM).
  • Apoptosis Markers : Caspase-3 activation (flow cytometry).
  • Xenograft Models : Dose optimization (10–50 mg/kg in mice) .

How is regioselectivity controlled in functionalization reactions?

Advanced Synthetic Chemistry :
Regioselective alkylation at C6 is achieved using bulky bases (e.g., LDA) to direct deprotonation. Phenacyl bromide reactions favor the pyridine nitrogen in the benzothiazole ring (X-ray confirmed) .

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